2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride is a synthetic compound with significant interest in pharmaceutical research. It is classified under the category of triazaspiro compounds, which are characterized by their unique spirocyclic structures containing nitrogen atoms. This compound is known for its potential biological activities, making it a subject of various studies aimed at exploring its therapeutic applications.
The compound is synthesized from benzyl derivatives and triazaspiro frameworks, which are often utilized in medicinal chemistry for their diverse biological properties. Its chemical structure includes a dioxo group and a spirocyclic arrangement that contributes to its activity.
2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride falls under the classification of small organic molecules with potential pharmacological effects. It is associated with various therapeutic classes due to its structural features that may influence biological interactions.
The synthesis of 2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride typically involves multi-step organic reactions starting from readily available benzyl and dioxo precursors. The general synthetic route can be outlined as follows:
The synthesis may require specific reagents such as strong acids or bases for cyclization, as well as solvents like dimethyl sulfoxide or acetonitrile to facilitate reactions under controlled conditions.
The molecular formula of 2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride is C15H17N3O4·HCl. Its structure features:
The molecular weight of this compound is approximately 303.318 g/mol. The structural representation can be visualized using molecular modeling software or chemical structure databases.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled laboratory conditions using appropriate catalysts and solvents to optimize yields and selectivity.
The mechanism of action for 2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors within cells.
Studies indicate that compounds with similar structures may exhibit inhibitory effects on certain biological pathways, potentially leading to therapeutic outcomes in conditions such as cancer or inflammation.
Relevant data such as melting point and boiling point may vary based on purity and specific synthesis methods used.
2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride has potential applications in:
This compound represents a promising area of study within medicinal chemistry due to its unique structure and potential bioactivity. Further research will elucidate its full range of applications and mechanisms within biological systems.
The compound 2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride (CAS: 28936-99-4) emerged as a synthetic intermediate during explorations of spirocyclic lactam frameworks in the late 20th century. Its first documented synthesis dates to pharmacological studies targeting G-protein-coupled receptor (GPCR) modulation, particularly within opioid receptor research. The compound gained structural prominence when identified as a key precursor for δ-opioid receptor (DOR) agonists, diverging from traditional chemotypes like SNC80. By 2023, it was cataloged in major chemical databases (PubChem CID: 122243111) following screening initiatives that prioritized spirocyclic architectures for their 3D complexity and potential to overcome limitations of planar scaffolds [1] [5] [6].
Table 1: Identity Matrix of 2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride
Property | Value | Source |
---|---|---|
CAS Registry Number | 28936-99-4 | [2] [4] [6] |
Molecular Formula | C₁₆H₂₀ClN₃O₄ | [1] [4] |
Molecular Weight | 353.80–353.81 g/mol | [4] [6] |
IUPAC Name | 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride | [4] |
Canonical SMILES | Cl.OC(=O)CN1C(=O)NC2(CCN(CC3C=CC=CC=3)CC2)C1=O | [4] |
InChI Key | KFHVCGKXVZWLMN-UHFFFAOYSA-N | [4] |
This molecule belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spiro junction at the 4.5-position—fusing a piperidine ring (decane system) with a diketopiperazine core. The scaffold exhibits three critical substituents:
Table 2: Core Structural Features and Functional Roles
Structural Element | Role in Compound | Impact on Properties |
---|---|---|
Spiro[4.5]decane Core | Rigid 3D architecture | Conformational restraint for receptor binding |
2,4-Dioxo Triazine Ring | Hydrogen-bond acceptor/donor | Enhances water solubility; mediates target interactions |
N8-Benzyl Group | Hydrophobic aromatic substituent | Increases membrane permeability |
C3-Acetic Acid Chain | Ionizable group (as hydrochloride salt) | Improves crystallinity and solubility |
X-ray crystallography of analogs confirms the perpendicular orientation of the benzyl group relative to the spiro plane, while the acetic acid chain adopts an extended conformation ideal for interacting with orthosteric sites in receptors [5] [9]. The hydrochloride salt stabilizes the protonated state, enhancing bioavailability.
This spirocyclic compound represents a pivotal chemotype in modern GPCR drug discovery:
Table 3: Pharmacological Relevance Compared to Classical DOR Agonists
Parameter | SNC80 Chemotype | Spiro[4.5]decane Chemotype |
---|---|---|
β-Arrestin Recruitment | High (proconvulsant) | Low (anticonvulsant potential) |
G-Protein Bias | Moderate | Marked bias |
Selectivity Panel | Off-target activity at MOR/KOR | >100x selectivity for DOR |
Therapeutic Window | Narrow (seizure risk) | Broadened (preclinical models) |
Structural Flexibility | High (7–9 rotatable bonds) | Low (3–4 rotatable bonds) |
The molecule’s academic value extends beyond opioid research: its spirocyclic lactam core is a privileged structure in kinase inhibitors, antiviral agents, and anti-inflammatory drugs, underscoring its versatility as a molecular scaffold. Recent studies highlight its role in developing non-opioid analgesics, addressing public health challenges linked to opioid dependence [5] [10].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7